5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine
Description
5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine is a biphenylamine derivative featuring a naphthalene substituent at the 5-position of the biphenyl core and an amine group at the 3-position. This structure combines the aromaticity of biphenyl with the extended π-conjugation of naphthalene, making it relevant in organic electronics and materials science.
Properties
CAS No. |
104581-17-1 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-5-phenylaniline |
InChI |
InChI=1S/C22H17N/c23-20-14-18(16-7-2-1-3-8-16)13-19(15-20)22-12-6-10-17-9-4-5-11-21(17)22/h1-15H,23H2 |
InChI Key |
DWCFIVNFRKBKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine typically involves the Suzuki cross-coupling reaction. This method uses 1-bromo-3-chloro-5-iodobenzene and arylboronic acids as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions usually involve heating the mixture to a temperature between 80-100°C for several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of 5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including cross-coupling reactions such as the Suzuki reaction, which is commonly used for the formation of carbon-carbon bonds.
Biology
- Biological Interactions : The compound has been studied for its potential interactions with biological macromolecules such as proteins and DNA. Research indicates that it can bind to specific targets, altering their activity and leading to various biological effects.
Medicine
- Drug Development : 5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine is investigated for its potential use in drug development. Its derivatives have shown promising results in preclinical studies for various therapeutic applications, including anticancer and anti-inflammatory activities.
Recent studies highlight the diverse biological activities of this compound, particularly its anticancer properties. For example:
- Anticancer Activity : Research has demonstrated that naphthalene derivatives exhibit significant cytotoxic activity against various cancer cell lines. A derivative related to this compound showed effective inhibition of cell proliferation in breast cancer cells (MDA-MB-231) by inducing apoptosis and causing cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | Not specified | Induces apoptosis; cell cycle arrest in S phase |
| Related derivative | MDA-MB-231 | Not specified | Induces apoptosis; cell cycle arrest |
Industrial Applications
This compound is also utilized in the production of organic electronic materials:
- Organic Light Emitting Diodes (OLEDs) : The compound is used as a material in OLEDs due to its favorable electronic properties.
- Organic Photovoltaics (OPVs) : Its structural characteristics make it suitable for applications in solar energy conversion technologies.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways, which can be studied using techniques like molecular docking and transcriptome analysis .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The physical properties of biphenylamine derivatives are heavily influenced by substituents. A comparison of key compounds is provided below:
*Estimated based on analogs with similar bulkiness (e.g., compound 3ah in has a melting point of 189–190°C).
†Molecular weight inferred from structurally similar compound in .
Key Observations:
- Naphthalene Substituents : The target compound and 3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine share similar molecular weights, but positional isomerism (naphthalene at 5 vs. 3') may alter solubility and crystallinity.
- Heterocyclic Substituents : Compounds like 3ai with oxadiazole rings exhibit lower melting points (161–163°C) compared to bulkier naphthalene derivatives, likely due to reduced molecular symmetry.
- Halogenated Derivatives : Halogen substituents (e.g., bromo, fluoro) increase molecular weight and may enhance thermal stability but reduce solubility in polar solvents .
Electronic and Functional Properties
- Naphthalene-Containing Derivatives : The extended conjugation of naphthalene enhances charge transport properties, making such compounds candidates for organic light-emitting diodes (OLEDs) or photovoltaic materials . For example, highlights the use of biphenyl structures in electroluminescent devices achieving high quantum efficiency .
- Oxadiazole/Thiazole Derivatives : Electron-withdrawing groups like oxadiazole (e.g., 3ai ) improve electron mobility, useful in n-type semiconductors. In contrast, the target compound’s naphthalene group provides a balance of electron-rich and conjugated characteristics.
- Morpholine-Functionalized Analogs : Compounds like 4-(5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-yl)morpholine (3ag) exhibit improved solubility in polar solvents due to the morpholine group, whereas the target compound’s hydrophobicity may favor applications in thin-film electronics.
Biological Activity
5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a biphenyl structure through an amine group. This configuration enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. For instance, a series of naphthalene-substituted triazole spirodienones demonstrated significant cytotoxic activity against breast cancer cell lines (MDA-MB-231) by inducing apoptosis and arresting the cell cycle in the S phase. The compound 6a , related to our target compound, showed promising results with an IC50 value indicating effective inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | Not specified | Induces apoptosis; cell cycle arrest in S phase |
| 6a | MDA-MB-231 | Not specified | Induces apoptosis; cell cycle arrest |
Antibacterial Activity
The antibacterial properties of compounds containing naphthalene rings have been extensively studied. Research indicates that derivatives can exhibit notable activity against various bacterial strains. For example, compounds with naphthalene moieties showed effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | Not specified |
| Naphthalene Derivative | E. coli | 16 |
The mechanisms underlying the biological activities of this compound are not fully elucidated but appear to involve interaction with critical cellular pathways. For instance, naphthalene derivatives have been shown to inhibit topoisomerases and protein kinases, which are essential for DNA replication and cellular signaling .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Study : A derivative similar to this compound was tested for its ability to suppress tumor growth in vivo in mice models. The results indicated a significant reduction in tumor size without apparent toxicity at therapeutic doses .
- Antibacterial Evaluation : In a comparative study against standard antibiotics like ciprofloxacin, naphthalene derivatives exhibited superior antibacterial activity against multidrug-resistant strains .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine, and how do they influence experimental design?
- The compound has a molecular weight of 295.38 g/mol , a predicted density of 1.152±0.06 g/cm³ , and a boiling point of 482.0±14.0 °C . Its pKa (~4.25) suggests moderate basicity, which is critical for solubility studies and reaction planning (e.g., acid/base extraction). These properties guide solvent selection (polar vs. nonpolar) and thermal stability considerations during synthesis or purification.
Q. What synthetic routes are available for this compound, and what are their efficiency metrics?
- A three-component benzannulation method using 1,3-diketones, amines, and chloroform/acetone has been reported. For example, derivatives like N-Allyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-3-amine were synthesized with yields up to 75%, characterized by melting points (161–190°C) and TLC monitoring (Rf = 0.14–0.46) . This method emphasizes regioselectivity control and scalability.
Q. How should researchers characterize this compound to confirm its structure and purity?
- 1H/13C NMR and IR spectroscopy are essential for structural validation, with aromatic protons appearing in the δ 6.5–8.5 ppm range and NH2 signals near δ 3.5–5.0 ppm. HRMS (e.g., [M+H]+ = 184.1121) and elemental analysis further confirm purity . Melting point consistency (±2°C) is a quick purity indicator.
Advanced Research Questions
Q. What strategies address challenges in regioselectivity during the synthesis of substituted biphenylamines?
- Meta-selective C−H arylation of anilines using palladium catalysts or directing groups (e.g., oxadiazoles) can enhance regiocontrol. For example, 4'-bromo-4-methyl-[1,1'-biphenyl]-3-amine was synthesized via bromine-directed coupling, achieving >90% selectivity . Computational modeling (DFT) of transition states could rationalize regiochemical outcomes.
Q. How does the compound’s stability vary under different experimental conditions (e.g., light, pH)?
- The naphthalene moiety increases UV sensitivity, necessitating amber glassware for storage. Stability in acidic conditions (pH <4) may lead to protonation of the amine group, altering reactivity. Accelerated degradation studies (40°C/75% RH for 1 month) are recommended to assess shelf life .
Q. What analytical methods resolve contradictions in spectral data (e.g., conflicting NMR signals)?
- Conflicting NMR peaks may arise from rotamers or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in N-(2,6-diisopropylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-amine , HSQC confirmed coupling between NH and adjacent carbons . LC-MS with high-resolution instruments (Q-TOF) can detect trace impurities.
Q. How can isotopic labeling (e.g., 13C/15N) be applied to study the compound’s metabolic or environmental fate?
- Synthesize deuterated analogs (e.g., [1,1'-biphenyl-2,2',3',4,4',5,5',6,6'-d9]-3-amine ) using deuterated reagents or catalytic H/D exchange. These isotopes enable tracking via LC-MS/MS in biodegradation or pharmacokinetic studies .
Q. What are the key safety protocols for handling this compound in the lab?
- Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Store separately from oxidizers (e.g., HNO3) in a ventilated cabinet. Waste must be neutralized (pH 6–8) before disposal via licensed contractors .
Methodological Notes
- Data Contradiction Analysis : Compare NMR shifts across synthetic batches to identify systematic errors (e.g., solvent polarity effects). Cross-validate with X-ray crystallography if single crystals are obtainable .
- Reaction Optimization : Use DoE (Design of Experiments) to test variables (temperature, catalyst loading) in aryl coupling reactions. For example, Pd(OAc)2 vs. PdCl2 may alter yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
